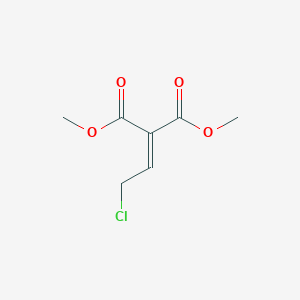
Dimethyl2-(2-chloroethylidene)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(2-chloroethylidene)malonate is an organic compound that belongs to the class of malonates It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 2-chloroethylidene group
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-chloroethylidene)malonate can be synthesized through the condensation of dimethyl malonate with 2-chloroacetaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to deprotonate the methylene group of dimethyl malonate, followed by nucleophilic attack on the carbonyl carbon of 2-chloroacetaldehyde.
Industrial Production Methods
On an industrial scale, the synthesis of dimethyl 2-(2-chloroethylidene)malonate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
Dimethyl 2-(2-chloroethylidene)malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated compounds.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Knoevenagel Condensation: This reaction is usually performed in the presence of a base such as piperidine or pyridine, often in ethanol or methanol as the solvent.
Cyclization Reactions: These reactions often require the use of strong bases or acids as catalysts and are typically carried out under reflux conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted malonates, where the chlorine atom is replaced by the nucleophile.
Knoevenagel Condensation: The major products are α,β-unsaturated malonates.
Cyclization Reactions: The major products are heterocyclic compounds, such as pyridines or pyrimidines.
科学研究应用
Dimethyl 2-(2-chloroethylidene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of dimethyl 2-(2-chloroethylidene)malonate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon or the β-carbon of the α,β-unsaturated system. This reactivity allows it to participate in various organic reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
Dimethyl 2-chloromalonate: Similar in structure but lacks the ethylidene group.
Dimethyl 2-bromomalonate: Similar in structure but contains a bromine atom instead of chlorine.
Dimethyl 2,2-dichloromalonate: Contains two chlorine atoms on the methylene group.
Uniqueness
Dimethyl 2-(2-chloroethylidene)malonate is unique due to the presence of the 2-chloroethylidene group, which imparts distinct reactivity compared to other malonates. This unique structure allows it to participate in specific reactions, such as the formation of α,β-unsaturated compounds through Knoevenagel condensation, which is not possible with other similar compounds.
属性
分子式 |
C7H9ClO4 |
|---|---|
分子量 |
192.60 g/mol |
IUPAC 名称 |
dimethyl 2-(2-chloroethylidene)propanedioate |
InChI |
InChI=1S/C7H9ClO4/c1-11-6(9)5(3-4-8)7(10)12-2/h3H,4H2,1-2H3 |
InChI 键 |
FNHONVQGTSWBKC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=CCCl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



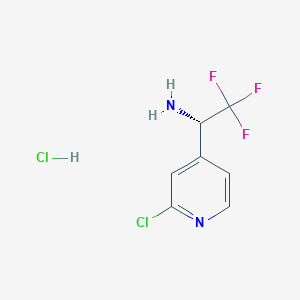
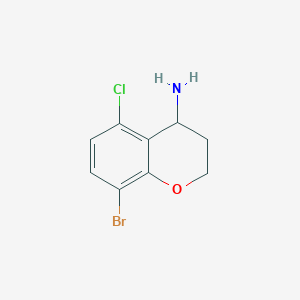
![Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B13042019.png)
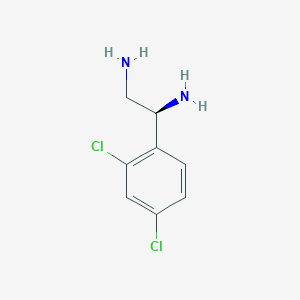
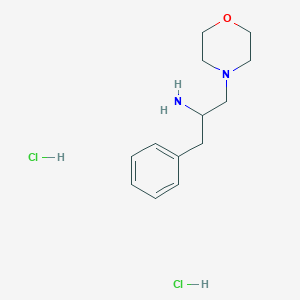
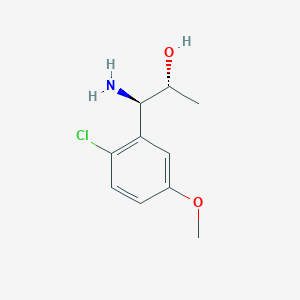
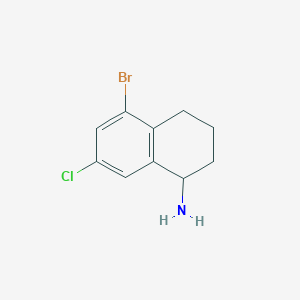
![Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13042056.png)
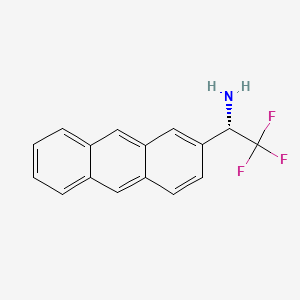

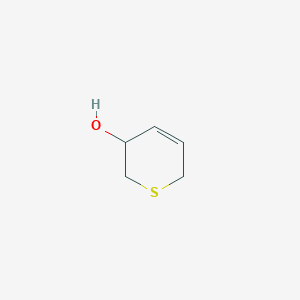
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)
![3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl](/img/structure/B13042110.png)
